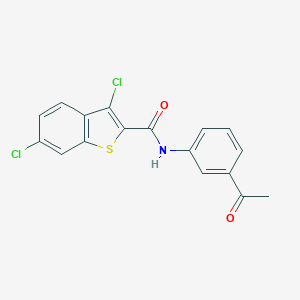![molecular formula C17H16F2N2O4S B251367 N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B251367.png)
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound belongs to the class of benzamides and features a combination of difluoromethoxy and carbamothioyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide typically involves the following steps:
Formation of 2,6-dimethoxybenzoyl chloride: This intermediate is prepared by reacting 2,6-dimethoxybenzoic acid with thionyl chloride.
Reaction with 2-(difluoromethoxy)aniline: The 2,6-dimethoxybenzoyl chloride is then reacted with 2-(difluoromethoxy)aniline in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The exact mechanism of action of N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways, such as:
Inhibition of enzyme activity: The compound may bind to the active site of enzymes, preventing their normal function.
Modulation of signaling pathways: It may affect pathways like PI3K/Akt/mTOR, NF-κB, and MAPK, which are involved in cell growth, survival, and inflammation.
Vergleich Mit ähnlichen Verbindungen
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide can be compared with other benzamide derivatives:
N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-3,5-dimethoxybenzamide: Similar structure but with different positions of methoxy groups, leading to variations in chemical properties and biological activities.
N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide: Lacks one methoxy group, which may affect its reactivity and interactions.
Eigenschaften
Molekularformel |
C17H16F2N2O4S |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H16F2N2O4S/c1-23-12-8-5-9-13(24-2)14(12)15(22)21-17(26)20-10-6-3-4-7-11(10)25-16(18)19/h3-9,16H,1-2H3,(H2,20,21,22,26) |
InChI-Schlüssel |
YMWDTIBUZADMDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251284.png)

![3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251289.png)
![3-chloro-4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251290.png)
![2-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251295.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251296.png)
![2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251297.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251298.png)
![2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251299.png)
![4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251301.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251302.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251304.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251306.png)
